molecular formula C11H8F2N2OS B8276835 2,6-difluoro-N-(thiophen-2-ylmethyl)-nicotinamide

2,6-difluoro-N-(thiophen-2-ylmethyl)-nicotinamide

Cat. No. B8276835
M. Wt: 254.26 g/mol
InChI Key: TZRHBKDIDXHZNV-UHFFFAOYSA-N
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Patent
US08178684B2

Procedure details

795 mg (5.0 mmol) of 2,6-difluoro-nicotinic acid were dissolved in thionyl chloride (15 ml) and the solution was heated for 2 h at 80° C. Concentration in vacuo was then carried out and the residue was taken up in dioxane (15 ml). 566 mg (5.0 mmol) of thiophen-2-yl-methanamine were then added and the mixture was stirred for 1 h at RT. Concentration in vacuo was then carried out and the residue was taken up in EA, washed with water, a sat. aq. Na2CO3 sol., water again and brine, dried over Na2SO4, filtered and concentrated in vacuo. CC (hexane/EA 7:3) of the residue yielded 605 mg (2.4 mmol, 48%) of 2,6-difluoro-N-(thiophen-2-ylmethyl)nicotinamide.
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
566 mg
Type
reactant
Reaction Step Two
Name
hexane EA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH2:17][NH2:18].CCCCCC.CC(=O)OCC>S(Cl)(Cl)=O>[F:1][C:2]1[N:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH:18][CH2:17][C:13]1[S:12][CH:16]=[CH:15][CH:14]=1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
795 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=N1)F
Name
Quantity
15 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
566 mg
Type
reactant
Smiles
S1C(=CC=C1)CN
Step Three
Name
hexane EA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sat. aq. Na2CO3 sol., water again and brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)NCC=2SC=CC2)C=CC(=N1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.4 mmol
AMOUNT: MASS 605 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.